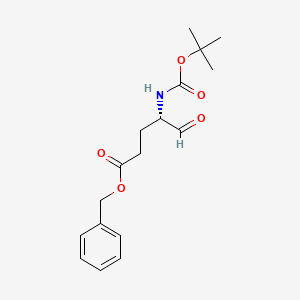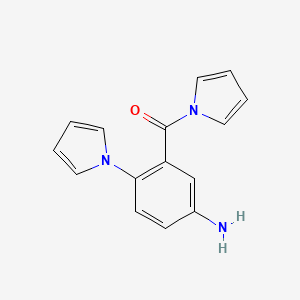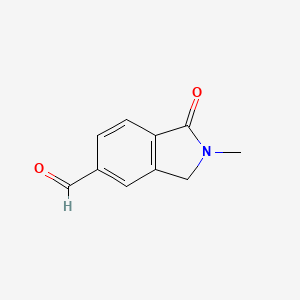
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Molecular Design Limited (MDL) number MFCD00801194 is known as Boc-L-glutamic acid gamma-benzyl ester Merrifield resin. This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is used primarily in peptide synthesis. The resin is designed to facilitate the solid-phase synthesis of peptides, which are chains of amino acids linked by peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is synthesized through a series of chemical reactions. The process typically involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the gamma-carboxyl group with benzyl alcohol. The resulting compound is then attached to a Merrifield resin, which is a polystyrene resin functionalized with chloromethyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves large-scale chemical reactors and automated synthesis equipment. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The resin is typically produced in batches, with each batch undergoing rigorous testing for chemical composition and performance in peptide synthesis applications.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups on the Merrifield resin can react with nucleophiles, such as amines, to form covalent bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many of the coupling reactions.
Dicyclohexylcarbodiimide (DCC): A coupling agent used to facilitate the formation of peptide bonds.
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Hydrochloric Acid (HCl): Used for the hydrolysis of the benzyl ester group.
Major Products Formed
Peptides: The primary products formed using Boc-L-glutamic acid gamma-benzyl ester Merrifield resin are peptides, which are synthesized through sequential coupling of amino acids.
Free Amino Acids: After deprotection and cleavage from the resin, free amino acids or peptides with exposed functional groups are obtained.
Wissenschaftliche Forschungsanwendungen
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides, which are important in drug development, biochemical research, and therapeutic applications.
Protein Engineering: Facilitates the synthesis of peptide fragments for the study of protein structure and function.
Drug Discovery: Used in the synthesis of peptide-based drugs and in the screening of peptide libraries for potential therapeutic candidates.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for the development of bioconjugates used in diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves its role as a solid support in peptide synthesis. The resin provides a stable platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc protecting group prevents unwanted side reactions during the synthesis, and its removal exposes the free amino group for further coupling reactions. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed to yield the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-phenylalanine Merrifield Resin: Similar in structure and function, used for the synthesis of peptides containing phenylalanine.
Boc-L-lysine Merrifield Resin: Used for the synthesis of peptides containing lysine, with similar protecting groups and resin attachment.
Fmoc-L-glutamic acid gamma-benzyl ester Merrifield Resin: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is unique due to its specific combination of protecting groups and resin attachment, which provides stability and versatility in peptide synthesis. The Boc group offers ease of removal under mild acidic conditions, while the benzyl ester group provides temporary protection for the carboxyl group, allowing for selective deprotection and further functionalization.
Eigenschaften
Molekularformel |
C17H23NO5 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
YXFDDMHHXOWHKA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)


![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)


![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
